2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Description
This compound features a pyrazole-thiazole heterocyclic core substituted with a 3,4-dimethoxyphenyl group and a methylated acetamide side chain. The thiazole ring may contribute to hydrogen bonding interactions, while the methyl group on the pyrazole could improve metabolic stability. Structural analogs often vary in substituents or heterocyclic cores, leading to differences in biological activity and physicochemical properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-11-21(25-22(28)13-16-9-10-19(29-2)20(12-16)30-3)27(26-15)23-24-18(14-31-23)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVCWBDQBNABNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide represents a novel class of bioactive compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure integrating multiple pharmacophores:
- Pyrazole : Known for its broad biological activities including anticancer and anti-inflammatory properties.
- Thiazole : Exhibits antifungal and antibacterial activities.
- Dimethoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 398.48 g/mol.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, a study highlighted that substituted pyrazoles can inhibit various tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The thiazole moiety contributes to the anti-inflammatory activity of the compound. Thiazole derivatives have been shown to modulate inflammatory pathways and reduce cytokine release .
Antifungal and Antibacterial Properties
Research has demonstrated that compounds containing thiazole rings possess antifungal activity against strains such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell wall synthesis .
Neuroprotective Effects
Some studies suggest that pyrazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .
Table of Biological Activities
Study 1: Anticancer Efficacy
A study evaluated the efficacy of similar pyrazole derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Study 2: Inflammatory Response Modulation
In vitro experiments demonstrated that this class of compounds significantly reduced the expression of pro-inflammatory markers in macrophages, indicating their potential as anti-inflammatory agents. The results showed a dose-dependent decrease in TNF-alpha production .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies on similar compounds suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties:
- Absorption : High lipid solubility enhances gastrointestinal absorption.
- Distribution : Predicted to distribute widely due to favorable log P values.
- Metabolism : Likely metabolized via cytochrome P450 enzymes.
- Excretion : Predominantly renal excretion expected.
Table of Predicted ADME Properties
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and reported activities of related compounds:
Key Observations
Electron-withdrawing groups (e.g., chloro, cyano) in may enhance electrophilic reactivity, whereas electron-donating methoxy groups (target compound) could stabilize resonance structures .
Heterocyclic Core Differences :
- Thiazole (target compound) vs. thiadiazole (): Thiazole’s sulfur and nitrogen atoms facilitate hydrogen bonding, while thiadiazole’s additional nitrogen may confer rigidity and thermal stability .
- Pyrazole-thiazole hybrids (target compound, ) vs. pyrazole-triazole (): Thiazole-containing compounds may exhibit distinct binding modes in enzyme inhibition compared to triazoles .
Pharmacological Implications :
- Antimicrobial analogs () prioritize halogenated substituents, while the target compound’s dimethoxyphenyl group aligns with CNS-targeting agents (e.g., dopamine receptor ligands) .
- Acetamide derivatives with thiophene () or sulfonamide () groups show divergent applications, such as flavoring agents or diuretics, underscoring the acetamide moiety’s versatility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
